![molecular formula C19H17ClN2O4 B2906366 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 896508-49-9](/img/structure/B2906366.png)
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is known as 2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid. It has a molecular formula of C19H17CLN2O4 . It is a building block used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring attached to a benzoyl group, which is further attached to a benzoic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
This compound has a molecular weight of 372.81 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Anti-Tubercular Agents
This compound has been investigated for its potential as an anti-tubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests its utility in designing new drugs to combat tuberculosis, especially drug-resistant strains.
Chemical Synthesis
In the realm of chemical synthesis, this compound is used as an intermediate for the preparation of various polymeric materials. For instance, it has been utilized in the synthesis of bisphthalazinone monomers, which are essential for creating poly(arylene ether)s, poly(arylene thioether)s, and poly(arylene sulfone)s . These materials have applications in high-performance plastics and engineering.
Industrial Applications
While specific industrial applications of this compound were not directly found, related compounds have been scaled up for the manufacturing of therapeutic SGLT2 inhibitors, which are used in diabetes therapy . This indicates the potential industrial relevance of similar compounds in large-scale pharmaceutical production.
Environmental Science
The safety profile of this compound is crucial for environmental science. It has been noted to cause skin and eye irritation, and respiratory irritation, which is important information for handling and storage in research and industrial settings . Understanding its safety is essential for its application in any environmental science-related field.
Biotechnology
In biotechnology, the compound’s derivatives could be explored for their affinity and selectivity towards biological receptors. For example, similar compounds have been modified to act as ligands for dopamine receptors . This suggests potential applications in the design of biologically active molecules that can interact with specific cellular targets.
Educational and Research Tool
Lastly, the compound can be used as an educational tool in academic settings, demonstrating reactions at the benzylic position, which is a key concept in organic chemistry . It can also serve as a research tool in studying nucleophilic substitution reactions, which are fundamental to organic synthesis.
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c20-16-8-4-3-7-15(16)18(24)22-11-9-21(10-12-22)17(23)13-5-1-2-6-14(13)19(25)26/h1-8H,9-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDHEDOQPKBUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Chlorobenzoyl)piperazin-1-yl]carbonyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

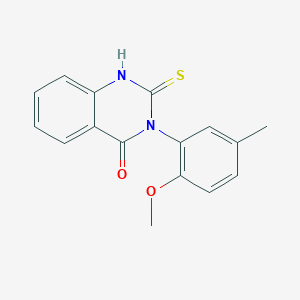

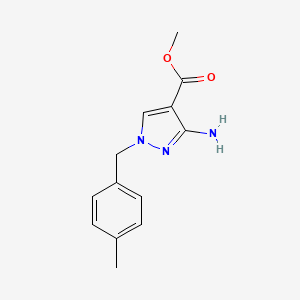
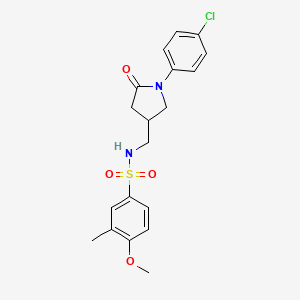
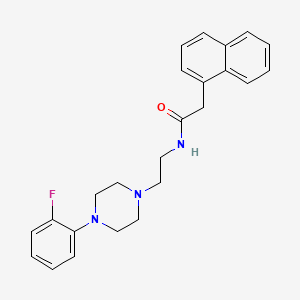
![2-[6-(4-Methoxy-phenyl)-pyridazin-3-ylsulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2906294.png)
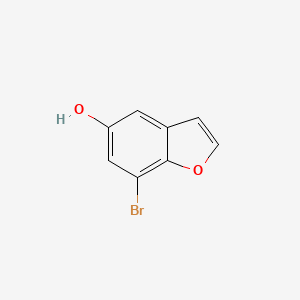



![1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole](/img/structure/B2906302.png)
![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2906303.png)
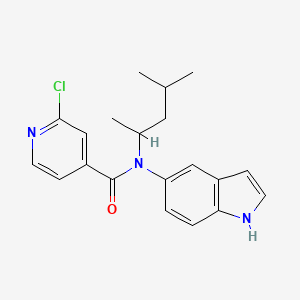
![4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine](/img/structure/B2906306.png)